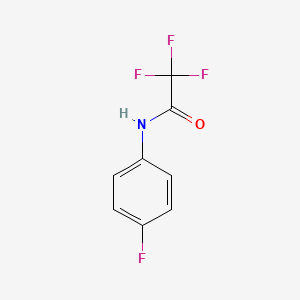

2,2,2-trifluoro-N-(4-fluorophenyl)acetamide

Vue d'ensemble

Description

2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H5F4NO It is characterized by the presence of trifluoromethyl and fluorophenyl groups attached to an acetamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Fluoroaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide bond in 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide can undergo hydrolysis under acidic or basic conditions to yield trifluoroacetic acid (TFA) and 4-fluoroaniline.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acid Hydrolysis | Reflux in concentrated HCl/H₂SO₄ | H⁺, H₂O | Trifluoroacetic acid + 4-fluoroaniline |

| Base Hydrolysis | Aqueous NaOH/KOH, heat | OH⁻ | Trifluoroacetate salt + 4-fluoroaniline |

This reaction is analogous to the reverse of its synthesis pathway, where 4-fluoroaniline reacts with trifluoroacetic anhydride (TFAA) in dichloromethane with triethylamine as a base .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring is deactivated by the electron-withdrawing amide (-NHC(O)CF₃) and fluorine groups, making EAS challenging. If substitution occurs, it is likely at the meta position relative to the amide group due to the directing effects of the substituents.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Nitration | Concentrated HNO₃/H₂SO₄, heat | NO₂⁺ | Meta-nitro derivative |

| Sulfonation | Fuming H₂SO₄, heat | SO₃H⁺ | Meta-sulfonic acid derivative |

The trifluoromethyl group further stabilizes the intermediate arenium ion, but harsh conditions are typically required .

Stability Under Oxidative Conditions

The trifluoromethyl group is highly resistant to oxidation, but the acetamide moiety may degrade under strong oxidative agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). Potential products include CO₂ , NH₃ , and fluorinated byproducts, though detailed studies are sparse .

Nucleophilic Acyl Substitution

While amides are generally less reactive than esters or acid chlorides, the electron-deficient trifluoroacetyl group may facilitate nucleophilic attack under specific conditions. For example, reaction with Grignard reagents could yield ketones, but this remains theoretical for this compound.

Key Structural and Reactivity Insights

-

Electron-Withdrawing Effects : The trifluoromethyl and fluorine groups reduce electron density on the aromatic ring and amide nitrogen, directing reactivity toward hydrolysis and meta-substitution.

-

Steric Considerations : The planar amide group and fluorine substituents minimize steric hindrance, allowing reactions at the carbonyl carbon or aromatic ring.

Comparative Reactivity Table

| Reaction | Site of Reactivity | Key Influencing Factor |

|---|---|---|

| Hydrolysis | Amide bond | Acid/base catalysis |

| Reduction | Amide carbonyl | Strength of reducing agent (e.g., LiAlH₄) |

| EAS | Aromatic ring (meta position) | Electron-withdrawing substituents |

| Oxidation | Amide/trifluoromethyl groups | Oxidizing agent strength |

Applications De Recherche Scientifique

Medicinal Chemistry

- Pharmaceutical Intermediate : The compound is studied for its potential as an intermediate in the synthesis of pharmaceuticals. Its unique structure may enhance the metabolic stability of drug candidates.

- Biological Activity : Research indicates that 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide exhibits enzyme inhibition properties and shows potential for binding to various receptors, which is critical for therapeutic efficacy.

Biological Studies

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, influencing metabolic pathways relevant to diseases such as cancer and inflammation. Studies suggest that fluorinated compounds can enhance binding affinity to biological targets.

- Receptor Binding : It has demonstrated potential in binding to receptors involved in various signaling pathways, enhancing selectivity and efficacy compared to non-fluorinated analogs.

Materials Science

- Development of Specialty Chemicals : The unique properties of this compound make it suitable for developing advanced materials with specific characteristics, such as increased stability or reactivity in various applications.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition effects of this compound on specific metabolic pathways associated with cancer cell proliferation. The results indicated significant inhibition rates compared to non-fluorinated counterparts.

Case Study 2: Receptor Binding Affinity

Research demonstrated that this compound exhibited enhanced binding affinity towards a specific receptor involved in inflammatory responses. This finding supports its potential use in developing anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its unique chemical reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide

- 2,2,2-Trifluoro-N-(4-chlorophenyl)acetamide

- 2,2,2-Trifluoro-N-(4-bromophenyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated derivatives and the study of fluorine-containing compounds.

Activité Biologique

2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of trifluoromethyl and fluorophenyl groups in its structure suggests that it may interact with biological targets in unique ways, possibly influencing its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F4NO. Its structure includes a trifluoromethyl group (-CF3) and a 4-fluorophenyl moiety, which contribute to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with fluorinated groups have shown moderate to significant antiplasmodial activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of the parasite's growth. In one study, compounds with similar structural features demonstrated IC50 values ranging from 1.43 µM to 5.15 µM against chloroquine-sensitive strains of the parasite .

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 3a | 1.43 | 0.13 |

| 3f | 2.14 | 0.20 |

| 4a | 2.52 | 0.23 |

| 4g | 3.39 | 0.31 |

Cytotoxicity Studies

Cytotoxicity assays using Vero cells (monkey kidney cells) revealed that several derivatives of this compound exhibit low toxicity at high concentrations. The lethal concentration (LC50) values for these compounds varied significantly, with some exceeding 100 µM while others were as low as 13.78 µM . This suggests that while the compound may be effective against certain pathogens, it also maintains a level of safety for normal cells.

| Compound | LC50 (µM) |

|---|---|

| 3a | >100 |

| 3f | >100 |

| 4a | >100 |

| 4g | 13.78 |

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially facilitating their penetration through cellular membranes and interaction with intracellular targets .

In silico studies have suggested that fluorinated compounds can bind effectively to various proteins involved in cell signaling and metabolism, which may explain their observed biological activities .

Case Studies

- Antiplasmodial Activity : A series of studies evaluated the antiplasmodial activity of various acetamides containing trifluoromethyl groups. The findings indicated that modifications to the phenyl ring significantly influenced activity levels against P. falciparum, highlighting structure-activity relationships (SAR) essential for drug design .

- Cytotoxicity Assessment : In a recent investigation into the cytotoxic effects of related compounds on cancer cell lines, it was found that certain derivatives exhibited selective toxicity towards malignant cells while sparing normal cells, suggesting potential therapeutic applications in oncology .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUKUMWAERJYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189539 | |

| Record name | Acetanilide, 2,2,2,4'-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35980-25-7 | |

| Record name | 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35980-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 2,2,2,4'-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035980257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC322049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2,2,2,4'-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9C5AFJ8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.